2-(3-Aminocyclohexyl)acetic acid
Description
2-(3-Aminocyclohexyl)acetic acid is a cyclohexane derivative featuring an amino group (-NH₂) at the 3-position of the cyclohexyl ring and an acetic acid (-CH₂COOH) moiety attached to the adjacent carbon. The amino group enhances solubility in aqueous environments and enables participation in hydrogen bonding, which is critical for molecular recognition in biological systems .
Properties
IUPAC Name |
2-(3-aminocyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFVCNZMXNODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 1,4-Cyclohexanedione : Used as a starting material for positional isomers via Wittig reaction to form α,β-unsaturated esters.
- Ethyl acetate triphenylphosphonium ylide : Used in Wittig olefination to introduce the ethyl acetate side chain.
- Hydroxylamine hydrochloride : Reacts with carbonyl intermediates to form oximes.
- Catalysts for hydrogenation : Palladium on carbon (Pd-C) or Raney nickel (Raney-Ni).
- 4-Nitrophenylacetic acid : A common precursor for 4-aminocyclohexyl derivatives through catalytic hydrogenation.
Stepwise Synthetic Route (Adapted for 3-Amino Isomer)
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1. Wittig Reaction | 1,4-Cyclohexanedione + ethyl acetate triphenylphosphonium ylide → 2-(3-carbonylcyclohexenyl) ethyl acetate | Solvent: toluene/dioxane/THF; Temp: 60-120 °C; Molar ratio cyclohexanedione:ylide = 1.2:1 to 1.5:1 | High yield; forms α,β-unsaturated ester intermediate |
| 2. Oxime Formation | Condensation of intermediate with hydroxylamine hydrochloride under acid catalysis (oxalic, fumaric, maleic acid) | Solvent: acetonitrile, methanol, ethanol, THF, dioxane; Temp: 50-100 °C; Reflux 1.5 h | ~78-82% yield; forms 2-(3-oximocyclohexenyl) ethyl acetate |
| 3. Catalytic Hydrogenation | Reduction of oxime to amine | Catalyst: Pd-C or Raney-Ni (5-10% mass); Solvent: methanol or ethanol; Temp: 20-30 °C; H2 pressure: 5-10 bar | High purity 2-(3-aminocyclohexyl) ethyl acetate; mild conditions; high selectivity |
| 4. Hydrolysis (if acid desired) | Ester hydrolysis to 2-(3-aminocyclohexyl)acetic acid | Acidic or basic hydrolysis conditions | High yield; obtains free acid |
Representative Experimental Data
| Compound | Reaction Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Ethyl acetate triphenylphosphonium ylide | Triphenylphosphine + ethyl bromoacetate, 20 h at <20 °C | 86.9% | m.p. 123-124 °C |
| 2-(3-Carbonylcyclohexenyl) ethyl acetate | Wittig reaction, 60-120 °C, toluene | High yield | NMR, LC-MS confirmation |
| 2-(3-Oximocyclohexenyl) ethyl acetate | Hydroxylamine hydrochloride, oxalic acid, reflux 1.5 h | 78-82% | 1H-NMR, LC-MS (m/z 198 M+1) |
| 2-(3-Aminocyclohexyl) ethyl acetate | Pd-C hydrogenation, 20-30 °C, 5-10 bar H2 | High purity | Confirmed by NMR, IR |
Alternative Routes and Considerations
- Hydrogenation of 3-nitrophenylacetic acid derivatives : Similar to 4-nitro analogs, catalytic hydrogenation under high pressure (up to 14 MPa) and elevated temperature (up to 130 °C) using Raney-Ni can reduce nitro groups to amines, yielding 3-aminocyclohexyl acetic acid derivatives. However, these conditions are harsher and less safe industrially.
- Mitsunobu coupling and subsequent functional group transformations : Used in some patents but involve hazardous reagents and are less scalable.
- Stereochemistry : The trans isomer is often preferred for pharmaceutical applications; separation or stereoselective synthesis may be required.
Summary Table of Key Preparation Parameters
| Step | Reagents/Materials | Catalyst | Solvent(s) | Temp (°C) | Pressure (bar) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Wittig reaction | 1,4-Cyclohexanedione + ethyl acetate triphenylphosphonium ylide | None | Toluene, dioxane, THF | 60-120 | Atmospheric | Several hours | High | Forms α,β-unsaturated ester |
| Oxime formation | Hydroxylamine hydrochloride + acid catalyst | Acid catalysts (oxalic, fumaric) | Acetonitrile, ethanol, THF | 50-100 | Atmospheric | ~1.5 h reflux | 78-82 | Forms oxime intermediate |
| Catalytic hydrogenation | Pd-C or Raney-Ni | Pd-C (5-10%) or Raney-Ni | Methanol, ethanol | 20-30 | 5-10 | Several hours | High purity | Reduces oxime to amine |
| Hydrolysis | Acid or base hydrolysis | None | Aqueous acid/base | 25-100 | Atmospheric | Hours | High | Converts ester to acid |
Research and Industrial Perspectives
- The method starting from 1,4-cyclohexanedione via Wittig reaction and oxime intermediate offers advantages of mild reaction conditions, readily available starting materials, and good yields.
- Catalytic hydrogenation under moderate pressure and temperature using Pd-C or Raney-Ni is effective for selective reduction of oxime to amine.
- Alternative methods involving direct hydrogenation of nitrophenylacetic acids require harsher conditions and longer reaction times, limiting industrial applicability.
- The stereochemical purity of the trans isomer is critical for pharmaceutical use; synthetic methods often yield mixtures requiring separation or stereoselective synthesis.
- The described synthetic strategies have been successfully applied in the preparation of dopamine receptor ligands and other bioactive compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Aminocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility: The amino group in this compound increases polarity and hydrogen-bonding capacity compared to the methyl group in 2-(3-Methylcyclohexyl)acetic Acid . This makes the amino derivative more suitable for aqueous biochemical applications.
Biological Activity: Compounds with amino substituents, such as 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid, exhibit neuroactive properties and are used to study protein-enzyme interactions .
Structural Modifications and Applications: Cyclohexyl vs. Phenyl Rings: Replacing the cyclohexane ring with a phenyl group (as in 2-(3-Aminophenyl)acetic acid) introduces aromaticity, altering electronic properties and increasing rigidity. This impacts binding affinity in molecular targets . Chiral Centers: The (2S)-configured amino acid derivative [(2S)-2-Amino-2-(3-oxocyclohexyl)acetic acid] highlights the importance of stereochemistry in drug design, particularly for targeting enantioselective enzymes .
Synthetic Utility :
- Brominated analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid are intermediates in natural product synthesis (e.g., Combretastatin A-4), demonstrating the role of halogen substituents in facilitating cross-coupling reactions .
Q & A
Q. Example Protocol :
React 3-nitrocyclohexanone with ethyl bromoacetate in a Michael addition.
Reduce the nitro group to an amine using H₂/Pd-C.
Hydrolyze the ester with 1N NaOH to yield the free acid .
Which spectroscopic and crystallographic methods are optimal for characterizing structural isomers of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : Use - and -NMR to distinguish stereoisomers. For example, axial vs. equatorial proton environments in the cyclohexyl ring show distinct coupling constants ( for axial-axial interactions) .
- X-ray Diffraction (XRD) : Resolve absolute stereochemistry. The compound’s crystal structure (e.g., space group , monoclinic system) reveals bond angles (e.g., C–C–N ≈ 109.5°) and hydrogen-bonding networks critical for stability .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 172.1 m/z) and fragmentation patterns.
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| Unit cell dimensions | ||
| Hydrogen bond length |
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different in vitro models?
Advanced Research Focus
Discrepancies often arise from cell line specificity , concentration thresholds , or metabolic stability . To address these:
Dose-Response Studies : Establish EC₅₀ values across models. For example, neuroprotection efficacy increased from 75% to 85% viability at 10 µM vs. 50 µM in SH-SY5Y cells .
Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative deamination) that may reduce activity in certain media.
Receptor Binding Assays : Compare affinity for targets (e.g., NMDA receptors) using competitive ELISA or SPR.
Q. Table 2: Bioactivity Variability in Cell Models
| Cell Line | Viability at 50 µM (%) | Model Limitations |
|---|---|---|
| SH-SY5Y | 85 ± 6 | Limited blood-brain barrier mimicry |
| Primary neurons | 72 ± 8 | Higher metabolic demand |
What strategies are recommended for elucidating the mechanism of action of this compound in neuroprotection studies?
Q. Advanced Research Focus
- Molecular Docking : Simulate interactions with putative targets (e.g., NMDA receptor GluN2B subunit). Use software like AutoDock Vina to predict binding affinities (ΔG ≈ -8.2 kcal/mol) .
- Knockout Models : CRISPR-Cas9 gene editing to silence receptors (e.g., TrkB) and assess rescue effects.
- Protein Interaction Profiling : Perform pull-down assays with biotinylated derivatives followed by LC-MS/MS to identify binding partners (e.g., BDNF signaling proteins) .
Q. Experimental Workflow :
Treat neuronal cells with 50 µM compound for 24h.
Extract proteins, digest with trypsin, and analyze via SILAC-based proteomics.
Validate hits (e.g., CREB phosphorylation) via Western blot.
How can the stereochemical purity of this compound derivatives be validated during synthesis?
Q. Basic Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min).
- Optical Rotation : Measure (e.g., +32° for the active enantiomer) .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental spectra to DFT-simulated data.
What computational tools are effective for predicting synthetic pathways and optimizing reaction yields?
Q. Advanced Research Focus
- Retrosynthesis Software : Tools like Pistachio and Reaxys propose routes using relevance heuristics (e.g., aminocyclohexane precursors scored by plausibility > 0.01) .
- DFT Calculations : Optimize transition states (e.g., amide bond formation) using Gaussian09 at the B3LYP/6-31G* level.
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) .
How do solvent and pH conditions influence the stability of this compound in aqueous solutions?
Q. Basic Research Focus
- pH-Dependent Degradation : The compound is stable at pH 5–7 (t₁/₂ > 48h) but hydrolyzes rapidly at pH > 9 due to base-catalyzed ester cleavage.
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) for long-term storage. Aqueous buffers (PBS) reduce aggregation but may require antioxidants (e.g., 0.1% ascorbic acid) .
Q. Stability Data :
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 7.4, 25°C | 56 | None |
| pH 9.0, 37°C | 12 | Cyclohexenyl acetate |
What are the best practices for reconciling conflicting crystallographic data on hydrogen-bonding networks in related compounds?
Q. Advanced Research Focus
- Multi-Model Refinement : Compare R-factors for competing H-bond arrangements (e.g., O–H⋯O vs. N–H⋯O).
- Neutron Diffraction : Resolve proton positions unambiguously (e.g., D₂O-soaked crystals).
- Database Mining : Cross-validate with Cambridge Structural Database entries (e.g., CSD refcode BAPLAC01 shows similar packing motifs) .
Q. Guidelines for Citation and Reproducibility
- Always report crystallographic data (e.g., CCDC deposition numbers).
- Include negative controls in bioassays (e.g., untreated and vehicle groups).
- Use triplicate experiments with SEM for statistical rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
